REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([NH2:9])[s:8]2)[cH:10][cH:11]1.[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH3:22][N:23]([c:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1)[CH3:30].[Cl:19][CH2:20][Cl:21]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([NH:9][C:13]([CH3:12])=[O:14])[s:8]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2ccc(Br)cc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc2ccc(Br)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |